molecular formula C7H8N2O4 B2912402 1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid CAS No. 1006484-24-7

1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B2912402
CAS No.: 1006484-24-7
M. Wt: 184.151
InChI Key: UFHCSYLRPOGDBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Carboxyethyl)-1H-pyrazole-3-carboxylic acid is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of pyrazole derivatives with carboxyethylating agents. One common method includes the alkylation of pyrazole with ethyl bromoacetate, followed by hydrolysis to introduce the carboxylic acid groups. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Carboxyethyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxyethyl group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3,5-dicarboxylic acid, while reduction could produce 1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylic acid.

Scientific Research Applications

1-(2-Carboxyethyl)-1H-pyrazole-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex pyrazole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways involving pyrazole derivatives.

    Medicine: Research into its potential therapeutic effects includes exploring its role as an anti-inflammatory or anticancer agent.

    Industry: It is utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism by which 1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The carboxyethyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with active sites, modulating the activity of target proteins. Pathways involved may include inhibition of specific enzymes or activation of signaling cascades that regulate cellular functions.

Comparison with Similar Compounds

    1-(2-Carboxyethyl)-1H-pyrazole-5-carboxylic acid: Similar structure but with the carboxyethyl group at a different position.

    1-(2-Carboxyethyl)-1H-pyrazole-4-carboxylic acid: Another positional isomer with distinct chemical properties.

    1-(2-Carboxyethyl)-1H-pyrazole-2-carboxylic acid: Differing in the position of the carboxyethyl group, affecting its reactivity and applications.

Uniqueness: 1-(2-Carboxyethyl)-1H-pyrazole-3-carboxylic acid is unique due to its specific functional group arrangement, which influences its chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound in research and industry.

Properties

IUPAC Name

1-(2-carboxyethyl)pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4/c10-6(11)2-4-9-3-1-5(8-9)7(12)13/h1,3H,2,4H2,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFHCSYLRPOGDBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1C(=O)O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.